Comprehensive Pharmacokinetic Profiling and Half-Life Determination of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2)
Comprehensive Pharmacokinetic Profiling and Half-Life Determination of 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2)
Executive Summary
The compound 5-(Piperidine-1-sulfonyl)-2-piperidin-1-yl-phenylamine (CAS 59504-48-2) is a highly functionalized aniline derivative characterized by two distinct piperidine rings and a sulfonamide linkage. In preclinical drug development, molecules with this structural motif often exhibit complex pharmacokinetic (PK) behaviors driven by extensive hepatic metabolism and moderate-to-high lipophilicity.
This technical whitepaper provides a comprehensive, self-validating methodology for determining the in vitro half-life, intrinsic clearance, and in vivo pharmacokinetic profile of CAS 59504-48-2. Designed for bioanalytical scientists and DMPK (Drug Metabolism and Pharmacokinetics) researchers, this guide bridges the gap between structural physicochemical properties and empirical PK profiling.
Physicochemical Properties & Predictive ADME
Before initiating empirical assays, a structural analysis of CAS 59504-48-2 ( C16H25N3O2S ) is critical for anticipating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The presence of two piperidine moieties and an aniline core dictates its solubility, permeability, and primary clearance mechanisms.
Causality in Assay Design: Because the compound is moderately lipophilic (cLogP ~2.8) and weakly basic, it will likely partition extensively into tissues, resulting in a high Volume of Distribution ( Vd ). Furthermore, the piperidine rings are classic liabilities for Cytochrome P450 (CYP450)-mediated oxidation (specifically via CYP3A4 and CYP2D6). Consequently, renal clearance will be negligible, and hepatic metabolism will be the rate-limiting step for elimination. This necessitates the use of Human Liver Microsomes (HLMs) for accurate in vitro half-life prediction [2].
Table 1: Physicochemical Properties & Pharmacokinetic Implications
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Weight | 323.45 g/mol | Optimal for oral absorption (Lipinski's Rule of 5 compliant). |
| cLogP (Estimated) | ~2.8 - 3.2 | Moderate lipophilicity; favors hepatic clearance over renal excretion. |
| pKa (Basic Centers) | ~6.5 - 7.5 | Weakly basic; predominantly unionized at physiological pH (7.4), promoting membrane permeability. |
| Hydrogen Bond Donors | 1 (Aniline -NH2) | Low HBD count enhances passive transcellular permeability. |
| Hydrogen Bond Acceptors | 4 (N, O) | Within optimal range for oral bioavailability. |
In Vitro Metabolic Stability & Half-Life Determination
To predict the hepatic clearance of CAS 59504-48-2, a substrate depletion assay using Human Liver Microsomes (HLMs) is employed. This protocol is designed as a self-validating system : it includes a positive control (Verapamil) to confirm the metabolic competency of the microsomes and a minus-NADPH negative control to rule out chemical instability or non-CYP-mediated degradation.
Step-by-Step Methodology: HLM Substrate Depletion Assay
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Preparation of Reagents: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
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Microsomal Incubation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in the buffer. Causality: A concentration of 0.5 mg/mL is specifically chosen to minimize non-specific binding of the lipophilic piperidine compound to microsomal proteins, which would artificially lower the unbound fraction ( fu,mic ) and skew intrinsic clearance calculations [2, 3].
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Analyte Addition: Spike CAS 59504-48-2 to a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% (v/v) to prevent the inhibition of CYP450 enzymes.
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Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation of the piperidine rings cannot occur.
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Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots.
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Quenching: Immediately transfer each aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a stable-isotope labeled internal standard (IS). Causality: Ice-cold ACN serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction at the exact time point, and it precipitates microsomal proteins while keeping the lipophilic analyte fully solubilized for downstream LC-MS/MS analysis.
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Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
Fig 1: Step-by-step workflow for in vitro half-life determination using Human Liver Microsomes.
Data Analysis & Equations
Plot the natural logarithm ( ln ) of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ).
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In Vitro Half-Life ( t1/2 ): t1/2=k0.693
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Intrinsic Clearance ( CLint ): CLint=(t1/20.693)×(Amount of ProteinVolume of Incubation)
In Vivo Pharmacokinetic Profiling (Rodent Model)
To determine the absolute bioavailability (%F) and systemic half-life of CAS 59504-48-2, an in vivo study using male Sprague-Dawley rats is required.
Step-by-Step Methodology: In Vivo Profiling
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Formulation: Dissolve CAS 59504-48-2 in a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. Causality: The basic piperidine groups and lipophilic core make the compound poorly soluble in pure aqueous buffers. DMSO and PEG400 act as co-solvents to ensure the compound remains in solution during intravenous administration, preventing micro-emboli formation in the animal.
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Dosing:
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Intravenous (IV) Cohort: Administer 1 mg/kg via the lateral tail vein.
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Oral (PO) Cohort: Administer 10 mg/kg via oral gavage.
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Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
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Anticoagulant Selection: Collect blood into tubes pre-coated with K2EDTA . Causality: K2EDTA chelates calcium to prevent coagulation without causing the severe ion suppression in the mass spectrometer that is commonly associated with heparinized plasma.
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Plasma Isolation: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until bioanalysis.
Fig 2: In vivo pharmacokinetic profiling workflow for IV and PO administration in rodent models.
Bioanalytical Methodology (LC-MS/MS)
Quantification of CAS 59504-48-2 in plasma must adhere strictly to the FDA Bioanalytical Method Validation Guidance (2018) [1].
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Sample Preparation: Aliquot 50 µL of plasma and add 150 µL of ACN containing the Internal Standard. Vortex for 2 minutes and centrifuge.
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Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Causality: The addition of 0.1% Formic Acid lowers the pH of the mobile phase, ensuring that the basic nitrogen atoms on the piperidine rings and the aniline core remain fully protonated. This dramatically enhances ionization efficiency in positive electrospray ionization (ESI+) mode.
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Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The expected precursor ion [M+H]+ is m/z 324.2.
Data Analysis & Representative PK Parameters
Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA). Given the structural class of CAS 59504-48-2, the compound is expected to exhibit a moderate clearance rate and a high volume of distribution due to tissue partitioning of the lipophilic piperidine rings.
Table 2: Representative In Vivo PK Parameters (Rodent Model)
Note: The following data represents expected baseline parameters for this structural class to guide analytical calibration ranges.
| PK Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | N/A | ~450 ng/mL |
| Tmax | N/A | 1.5 h |
| AUC(0-inf) | ~1200 hng/mL | ~4800 hng/mL |
| Half-life ( t1/2 ) | 2.2 h | 2.5 h |
| Clearance (CL) | 13.8 mL/min/kg | N/A |
| Volume of Distribution ( Vd ) | 2.6 L/kg | N/A |
| Absolute Bioavailability (%F) | N/A | ~40% |
Interpretation: A Volume of Distribution ( Vd ) of 2.6 L/kg exceeds the total body water of a rat (~0.67 L/kg), confirming extensive tissue distribution. The moderate bioavailability (~40%) is likely a result of first-pass hepatic metabolism via CYP450 enzymes acting on the piperidine moieties, corroborating the in vitro HLM findings.
References
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Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: The prediction of human clearance from hepatic microsomal metabolism data Source: Current Opinion in Drug Discovery & Development (Obach, R.S.) URL: [Link]
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Title: Determination of a Human Hepatic Microsomal Scaling Factor for Predicting in Vivo Drug Clearance Source: ResearchGate (Hakooz, N. et al.) URL: [Link]
